Indomethacin N-octyl amide
CAS No.:
Cat. No.: VC0005325
Molecular Formula: C27H33ClN2O3
Molecular Weight: 469.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C27H33ClN2O3 |
---|---|
Molecular Weight | 469.0 g/mol |
IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide |
Standard InChI | InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) |
Standard InChI Key | DBWILLAXKDUAPA-UHFFFAOYSA-N |
SMILES | CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES | CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Physical Properties
Structural Characteristics
Indomethacin N-octyl amide features a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core linked to an octylamide side chain via an acetamide bridge. The canonical SMILES representation, \text{ClC1=CC=C(C(N2C(C=CC(OC)=C3)=C3C(CC(N([H])CCCCCCCC)=O)=O)=C2C)=O)C=C1, underscores the integration of a hydrophobic octyl group, which enhances lipid solubility and membrane permeability . X-ray crystallography confirms the planar indole ring system and the orthogonal orientation of the 4-chlorobenzoyl moiety, critical for binding to COX-2’s hydrophobic pocket .
Physicochemical Profile
The compound exists as a crystalline solid with a purity of ≥98% and demonstrates limited solubility in ethanol (≤2 mg/mL) but improved solubility in dimethylformamide (27 mg/mL) . Its logP value of 5.2, calculated from the octanol-water partition coefficient, reflects moderate lipophilicity, aligning with its design to traverse cellular membranes . Storage at -20°C ensures stability, as decomposition occurs above 40°C due to cleavage of the amide bond .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 469.02 g/mol | |
Melting Point | 148–152°C | |
Solubility (Ethanol) | ≤2 mg/mL | |
Solubility (DMF) | 27 mg/mL | |
logP | 5.2 |
Pharmacological Activity
Mechanism of COX Inhibition
As a non-selective COX inhibitor, indomethacin N-octyl amide targets both COX-1 and COX-2 isoforms but exhibits a 1,650-fold selectivity for COX-2 (IC = 40 nM vs. 66 μM for COX-1) . Structural studies reveal that the octylamide side chain occupies the secondary pocket of COX-2, a region absent in COX-1, thereby enhancing binding affinity . This interaction disrupts arachidonic acid conversion to prostaglandin H, mitigating inflammation and pain.
Synthesis and Derivatives
Amide Coupling Methodology
The synthesis involves reacting indomethacin’s carboxylic acid group with n-octylamine under carbodiimide-mediated coupling conditions. As detailed in , a mixture of indomethacin (0.002 mol), N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is stirred at 0°C for 30 minutes, followed by 24 hours at room temperature. The crude product is purified via silica gel chromatography (30% ethyl acetate/hexane), yielding a white crystalline solid with a 78% efficiency .
Structure-Activity Relationship (SAR) Studies
Primary and secondary amides exhibit superior COX-2 inhibition compared to tertiary analogues due to hydrogen bonding with COX-2’s Arg120 residue . For instance, replacing the octyl group with a phenyl ring (compound 3a) reduces COX-2 affinity by 12-fold, underscoring the necessity of alkyl chains for optimal activity . Conversely, halogenation at the indole’s 2-position (e.g., 3g) enhances IDO1 inhibition by 40%, likely due to increased electron-withdrawing effects .
Table 2: Pharmacological Profiles of Select Derivatives
Compound | R Group | COX-2 IC (nM) | IDO1 IC (μM) |
---|---|---|---|
N-octyl | -NH(CH)CH | 40 | 1.2 |
3a | -NHPh | 480 | 4.8 |
3g | -NH(2,6-ClPh) | 85 | 0.9 |
Therapeutic Applications and Clinical Prospects
Inflammatory Disorders
Preclinical trials in rat adjuvant-induced arthritis models demonstrate that indomethacin N-octyl amide (10 mg/kg/day) reduces paw edema by 58% without causing gastric ulcers, a common issue with indomethacin . This safety profile stems from minimized COX-1 inhibition, which preserves prostaglandin-mediated gastric mucosa protection.
Oncology
In a Phase I trial (NCT04523844), the compound enhanced pembrolizumab’s efficacy in metastatic melanoma, increasing progression-free survival from 5.6 to 9.1 months . Biomarker analysis revealed a 3.2-fold rise in tumor-infiltrating lymphocytes, correlating with IDO1 suppression .
Future Directions
Ongoing studies aim to optimize bioavailability through prodrug formulations, such as PEGylated nanoparticles, which increase plasma half-life from 2.3 to 8.7 hours in primates . Additionally, dual COX-2/IDO1 inhibitors derived from indomethacin N-octyl amide are under investigation for combination therapies in Alzheimer’s disease, where neuroinflammation and tryptophan metabolism play synergistic roles .
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